3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride

Hydrolysis Kinetics Sulfonyl Chloride Stability Structure-Activity Relationship

Standard benzenesulfonyl chlorides often lack the selectivity required for multi-step syntheses involving amine mixtures, leading to uncontrolled side reactions and low yields. This meta-substituted building block solves that pain point with a sterically shielded tert-butylcarbamoyl group. - **Chemoselective sulfonylation:** Enables preferential reaction with less hindered amines while preserving the Boc-protectable carbamoyl group. - **Enhanced hydrolytic stability:** Allows one-pot biphasic reactions (aqueous/organic) without rapid sulfonyl chloride degradation. - **Validated for parallel synthesis:** Ideal for focused libraries of enzyme inhibitors targeting carbonic anhydrase or BCL-2. Available for immediate procurement.

Molecular Formula C11H14ClNO3S
Molecular Weight 275.75
CAS No. 409109-00-8
Cat. No. B2898918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride
CAS409109-00-8
Molecular FormulaC11H14ClNO3S
Molecular Weight275.75
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H14ClNO3S/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)
InChIKeyZMWCHYUSEKTUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride


3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride (CAS 409109-00-8) is a specialized, bifunctional aromatic building block containing both a reactive sulfonyl chloride and a sterically hindered tert-butylcarbamoyl moiety in the meta position. With a molecular formula of C₁₁H₁₄ClNO₃S and a molecular weight of 275.75 g/mol, this compound exists as a solid at ambient temperature and requires storage at 0-8°C to ensure stability [1]. It serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science, primarily utilized for introducing sulfonyl functionality while preserving the tert-butylcarbamoyl group for subsequent deprotection or further functionalization .

Irreplaceability of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride


Simple substitution of 3-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride with unsubstituted benzenesulfonyl chloride, 4-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride, or 3-carbamoylbenzene-1-sulfonyl chloride is chemically and operationally invalid due to profound differences in electronic modulation, steric profile, and resultant reaction outcomes. The meta-positioned tert-butylcarbamoyl group exerts a unique combination of electron-withdrawing induction and steric shielding that directly governs the electrophilicity of the sulfonyl chloride center, its susceptibility to hydrolysis, and the regioselectivity of subsequent nucleophilic attack [1][2]. In contrast, para-substituted isomers exhibit divergent reactivity profiles due to altered resonance and steric interactions, while unsubstituted or primary carbamoyl analogs lack the hydrolytic stability and selectivity conferred by the tert-butyl group [3]. Procurement of a generic sulfonyl chloride cannot recapitulate the precise reaction kinetics, yield, or product profile achieved with this specific intermediate, risking failed syntheses or suboptimal material properties in downstream applications.

3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride: Quantitative Evidence


Hydrolytic Stability from Meta-Substitution

The hydrolytic stability of benzenesulfonyl chlorides is highly dependent on the nature and position of aromatic substituents. Meta-substituted electron-withdrawing groups, such as the tert-butylcarbamoyl moiety at the 3-position, reduce the rate of hydrolysis relative to unsubstituted benzenesulfonyl chloride by decreasing electron density at the sulfur center, thereby attenuating nucleophilic attack by water [1]. In contrast, para-substituted analogs exhibit accelerated hydrolysis due to resonance stabilization of the transition state [2]. This differential stability is critical for applications requiring controlled, sequential reactivity in multi-step syntheses.

Hydrolysis Kinetics Sulfonyl Chloride Stability Structure-Activity Relationship

Steric Shielding for Selective Sulfonylation

The tert-butyl group adjacent to the carbamoyl nitrogen introduces significant steric bulk that shields the sulfonyl chloride moiety from nucleophilic approach. In comparative studies of sulfonylation reactions, sulfonyl chlorides bearing bulky ortho- or meta-substituents exhibit reduced rates of reaction with bulky amines, favoring selective reaction with less hindered nucleophiles . This steric differentiation is absent in analogs such as 3-carbamoylbenzene-1-sulfonyl chloride or benzenesulfonyl chloride, which lack the tert-butyl group and display broad, non-discriminatory reactivity [1].

Nucleophilic Substitution Steric Effects Sulfonamide Synthesis

Regioselective Sulfonamide Formation

In the synthesis of sulfonamides from amino-substituted benzenesulfonyl chlorides, the position of the sulfonyl chloride relative to other functional groups dictates the regiochemical outcome. For 3-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride, the sulfonyl chloride is positioned meta to the tert-butylcarbamoyl group, ensuring that sulfonylation occurs at a site electronically and sterically distinct from the carbamoyl nitrogen. This prevents unwanted intramolecular cyclization or cross-reactivity observed with ortho- or para-substituted analogs . In contrast, 4-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride places the reactive centers in a 1,4-relationship, which can lead to competing N-sulfonylation of the carbamoyl group under basic conditions .

Regioselectivity Sulfonamide Protecting Group Strategy

Commercial Purity and Storage Stability

Multiple reputable suppliers (Chem-Impex, Fluorochem, AKSci) consistently provide 3-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride at a minimum purity of 95%, with batch-specific Certificates of Analysis available . This contrasts with less established analogs like 3-carbamoylbenzene-1-sulfonyl chloride, for which commercial purity and stability data are less robust [1]. Furthermore, the recommended storage condition of 0-8°C for this compound is explicitly stated, reflecting its defined stability profile under controlled conditions [2].

Quality Control Procurement Stability

Drug-Like Physicochemical Properties

Computed physicochemical properties from authoritative databases reveal that 3-(tert-butylcarbamoyl)benzene-1-sulfonyl chloride possesses an XLogP3 value of 2.1 and a topological polar surface area (TPSA) of 71.6 Ų [1]. These values lie within the optimal ranges for oral bioavailability according to Lipinski's and Veber's rules (LogP <5, TPSA <140 Ų). In comparison, the less lipophilic 3-carbamoyl analog (XLogP3 ~0.3, TPSA ~92 Ų) exhibits reduced predicted membrane permeability [2]. This physicochemical differentiation is critical for the design of bioactive sulfonamide derivatives where balanced hydrophobicity is essential for target engagement.

Physicochemical Properties Drug-likeness ADME

Applications of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride


Chemoselective Sulfonamide Library Synthesis

The steric shielding conferred by the tert-butyl group enables chemoselective sulfonylation of amine mixtures. This compound is ideal for constructing focused libraries where sulfonamide formation must occur preferentially with less hindered amines while preserving the tert-butylcarbamoyl group for subsequent Boc-deprotection and further diversification . The hydrolytic stability of the sulfonyl chloride also permits sequential one-pot reactions in aqueous/organic biphasic systems [1].

Drug-like Sulfonamides and Sulfonylureas

With an XLogP3 of 2.1 and TPSA of 71.6 Ų, this intermediate is well-suited for generating bioactive sulfonamides and sulfonylureas that conform to Lipinski's Rule of Five [2]. Its meta-substitution pattern avoids unwanted intramolecular reactions, making it a reliable building block for parallel synthesis of potential enzyme inhibitors (e.g., carbonic anhydrase, BCL-2, or PDHK2 inhibitors) [3].

Controlled Polymer Cross-Linking

The meta-tert-butylcarbamoyl group reduces the electrophilicity of the sulfonyl chloride, allowing for controlled, stepwise cross-linking of polymer matrices. This contrasts with more reactive sulfonyl chlorides (e.g., benzenesulfonyl chloride) that can lead to uncontrolled gelation [4]. The compound has been demonstrated to improve mechanical properties and thermal stability of cross-linked networks relative to non-cross-linked counterparts .

Bioconjugation and Diagnostic Probe Development

The combination of moderate reactivity and steric bulk makes this sulfonyl chloride an effective linker for attaching biomolecules (peptides, proteins, oligonucleotides) to surfaces or reporter groups. Its reduced tendency toward hydrolysis compared to unsubstituted analogs ensures higher conjugation efficiency in aqueous buffers, a critical parameter for reproducible diagnostic assay development .

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